molecular formula C13H8N2O3 B6386620 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261988-43-5

5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6386620
CAS RN: 1261988-43-5
M. Wt: 240.21 g/mol
InChI Key: SOURBCWBYCNDEB-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-6-hydroxynicotinic acid (5-HNA) is an organic compound that has a variety of applications in the scientific community. It is composed of a phenyl ring and a hydroxynicotinic acid group, and has a molecular weight of 179.2 g/mol. 5-HNA is an important intermediate in the synthesis of a variety of compounds and can be used to synthesize dyes, pharmaceuticals, and other compounds. 5-HNA is also used in a variety of scientific research applications, including as a biomarker for environmental studies and for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has a variety of applications in scientific research. It can be used as a biomarker for environmental studies, as it is highly sensitive to environmental changes. It can also be used to study the biochemical and physiological effects of various compounds, as it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has also been used to study the effects of various drugs on the human body, as it has been shown to interact with a variety of receptors and enzymes.

Mechanism of Action

5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has a variety of mechanisms of action. It is known to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% is also known to interact with a variety of other receptors and enzymes, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has a variety of biochemical and physiological effects on the human body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2) and thus reduce inflammation. Additionally, 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has been shown to interact with a variety of receptors and enzymes, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has also been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% in lab experiments has a variety of advantages and limitations. One advantage is that it is relatively simple and cost-effective to synthesize, and can be scaled up for industrial production. Additionally, 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% is highly sensitive to environmental changes, making it ideal for environmental studies. On the other hand, 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% can be toxic if ingested in large quantities, and can cause adverse side effects if used in large doses. Additionally, 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% has a relatively short shelf-life, and must be stored in a cool, dry place to prevent degradation.

Future Directions

There are a variety of potential future directions for 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% research. One potential direction is to further study the biochemical and physiological effects of 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% on the human body. Additionally, further research could be conducted to investigate the potential applications of 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% in the pharmaceutical industry. Additionally, research could be conducted to investigate the potential use of 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% in the synthesis of other compounds, such as dyes and pharmaceuticals. Finally, research could be conducted to investigate the potential of 5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% as a biomarker for environmental studies.

Synthesis Methods

5-(4-Cyanophenyl)-6-hydroxynicotinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-cyanophenol with hydroxylamine hydrochloride in an acidic medium. This reaction produces 4-cyano-2-hydroxy-6-hydroxymethylpyridine, which is then further reacted with acetic anhydride to form 5-(4-cyanophenyl)-6-hydroxynicotinic acid. This method is relatively simple and cost-effective, and can be scaled up for industrial production.

properties

IUPAC Name

5-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-8-1-3-9(4-2-8)11-5-10(13(17)18)7-15-12(11)16/h1-5,7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOURBCWBYCNDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687006
Record name 5-(4-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanophenyl)-6-hydroxynicotinic acid

CAS RN

1261988-43-5
Record name 5-(4-Cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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